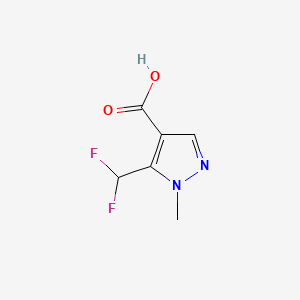

5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O2/c1-10-4(5(7)8)3(2-9-10)6(11)12/h2,5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTXMUZEFPPHGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679099 | |

| Record name | 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204298-65-6 | |

| Record name | 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204298-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a crucial intermediate in the synthesis of a significant class of modern fungicides, specifically succinate dehydrogenase inhibitors (SDHIs).[1] Its chemical structure, characterized by a pyrazole ring substituted with a difluoromethyl group, a methyl group, and a carboxylic acid moiety, imparts specific physicochemical properties that are fundamental to its reactivity and its role as a building block in agrochemical development. This guide provides a comprehensive overview of these properties, supported by experimental protocols and a mechanistic pathway visualization.

Chemical Identity and Structure

-

IUPAC Name: 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

-

CAS Number: 176969-34-9[2]

-

Molecular Formula: C₆H₆F₂N₂O₂[2]

-

Canonical SMILES: CN1N=C(C(=C1)C(=O)O)C(F)F

Physicochemical Properties

The physicochemical properties of 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid are summarized in the table below. These parameters are critical for understanding its behavior in various chemical and biological systems, influencing factors such as solubility, absorption, and reactivity.

| Property | Value | Source |

| Molecular Weight | 176.12 g/mol | [2] |

| Physical Form | White to off-white crystalline powder | |

| Melting Point | 202.6 °C | [3] |

| 201-203 °C | [4] | |

| 204.0 to 208.0 °C | ||

| Boiling Point | 315.9 ± 42.0 °C at 760 mmHg (Predicted) | [5] |

| pKa | 3.12 ± 0.36 (Predicted) | |

| logP (Octanol-Water Partition Coefficient) | 0.4 (Predicted) | [6] |

| Water Solubility | Sparingly soluble | |

| Solubility in Organic Solvents | Soluble in polar organic solvents (e.g., methanol, DMSO) | |

| Vapor Pressure | 0-0.397 Pa at 20-99.7 °C | [4] |

| Density | 1.52 g/cm³ (Predicted) | [4] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are standard laboratory procedures and can be adapted for the specific analysis of 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the crystalline solid melts.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate measurement.

-

Observation: The temperatures at which the first droplet of liquid appears (onset of melting) and at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. The range between these two temperatures is the melting point range.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.

Methodology:

-

Solution Preparation: A solution of 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid of known concentration is prepared in a suitable solvent system (e.g., water-methanol mixture).

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

logP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP), which is a measure of the compound's lipophilicity.

Methodology:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is dissolved in a mixture of the pre-saturated n-octanol and water in a separatory funnel.

-

Equilibration: The funnel is shaken to facilitate the partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Mechanism of Action of Derived Fungicides: Succinate Dehydrogenase Inhibition

Fungicides derived from 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid primarily act as succinate dehydrogenase inhibitors (SDHIs). They function by disrupting the fungal mitochondrial electron transport chain at complex II (succinate dehydrogenase). This inhibition blocks cellular respiration and energy production, ultimately leading to fungal cell death.

The following diagram illustrates the workflow for identifying the mode of action of SDHI fungicides.

Caption: Workflow for identifying the mode of action of SDHI fungicides.

The signaling pathway diagram below illustrates the inhibition of the mitochondrial electron transport chain by an SDHI fungicide.

Caption: Inhibition of mitochondrial respiration by an SDHI fungicide.

References

- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 176969-34-9 | FD11198 [biosynth.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS: 176969-34-9 [szhybrother.com]

- 5. CAS#:1204298-65-6 | 5-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | Chemsrc [chemsrc.com]

- 6. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H6F2N2O2 | CID 18983008 - PubChem [pubchem.ncbi.nlm.nih.gov]

biological activity of pyrazole carboxylic acid derivatives

An In-depth Technical Guide on the Biological Activity of Pyrazole Carboxylic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry.[1] The incorporation of a carboxylic acid moiety into the pyrazole ring gives rise to pyrazole carboxylic acid derivatives, a class of compounds that has garnered significant attention for its broad spectrum of pharmacological activities.[2][3] These derivatives have been extensively explored for their potential as therapeutic agents, demonstrating activities that span anticancer, antimicrobial, and anti-inflammatory applications, among others.[4][5] Their versatile synthetic accessibility and diverse biological functions make them a focal point for drug discovery and development.[2][6] This guide provides a comprehensive overview of the key biological activities of pyrazole carboxylic acid derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Anticancer Activity

The uncontrolled proliferation of cells is a hallmark of cancer, and inhibiting the pathways that govern this process is a primary strategy in anticancer drug development.[7] Pyrazole carboxylic acid derivatives have emerged as a promising class of compounds with potent anti-proliferative effects against a wide range of cancer cell lines.[7][8]

Data on Anticancer Activity

The cytotoxic effects of various pyrazole carboxylic acid derivatives have been quantified, typically by measuring the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency.

| Compound Class/Derivative | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

| Tetrahydrothiochromeno[4,3-c]pyrazole derivative 159a | MGC-803 (Gastric Cancer) | 15.43 | [9] |

| Tetrahydrothiochromeno[4,3-c]pyrazole derivative 159b | MGC-803 (Gastric Cancer) | 20.54 | [9] |

| 1-Thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivative 14 | BJAB (B-cell Lymphoma) | Potent anti-proliferative activity | [10] |

| Pyrazole-5-carboxamide derivative 39 | A549 (Lung Cancer) | Significant inhibition at 10 µM | [1] |

| Pyrazole Sulfonamide derivative 49 | EGFR Tyrosine Kinase | 0.26 | [1] |

| Pyrazole Sulfonamide derivative 49 | HER-2 Tyrosine Kinase | 0.20 | [1] |

| 1-Benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivative 7a | HL-60, HeLa, Raji, MCF7 | Promising activity | [11] |

| 1-Benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivative 8a | HL-60, HeLa, Raji, MCF7 | Promising activity | [11] |

| 1-Benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivative 8b | HL-60, HeLa, Raji, MCF7 | Promising activity | [11] |

Mechanism of Action & Signaling Pathways

Several mechanisms have been proposed for the anticancer activity of these derivatives. One notable mechanism is the inhibition of key enzymes involved in cancer progression, such as tyrosine kinases (e.g., EGFR, HER-2).[1] Another observed effect is the induction of cell cycle arrest, for instance, at the G0/G1 interphase, which prevents cancer cells from dividing.[10] Some derivatives are also being investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[12]

Figure 1: Simplified mechanism of anticancer action for select pyrazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The pyrazole carboxylic acid derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the solvent. The plates are then incubated for a specified period, typically 48-72 hours.

-

MTT Addition: After incubation, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours.

-

Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals. A solubilizing agent, such as DMSO or isopropanol, is then added to each well to dissolve these crystals.

-

Absorbance Measurement: The plate is read on a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined by plotting cell viability against the compound concentration.

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents.[6] Pyrazole carboxylic acid derivatives have shown considerable promise, exhibiting inhibitory effects against a range of bacteria and fungi.[13][14]

Data on Antimicrobial Activity

Antimicrobial efficacy is commonly reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class/Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |

| Pyrazole Derivative 3 | Escherichia coli (Gram-negative) | 0.25 | [15] |

| Pyrazole Derivative 4 | Streptococcus epidermidis (Gram-positive) | 0.25 | [15] |

| Pyrazole Derivative 2 | Aspergillus niger (Fungus) | 1.0 | [15] |

| Nitro-substituted Pyrazole Derivative | Bacillus cereus (Gram-positive) | 128 | [5] |

| Pyrazole-3-carboxylic acid derivative 8 | Candida species | Active | [13] |

| Pyrazole-3-carboxylic acid derivative 10 | Candida species | Active | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[6]

-

Compound Dilution: The test compound is serially diluted in the broth across the wells of a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive control wells (broth + inoculum) and negative control wells (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. meddocsonline.org [meddocsonline.org]

- 15. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Pyrazole Fungicides: A Technical Guide to Novel Discoveries

For Researchers, Scientists, and Drug Development Professionals

The relentless evolution of fungal pathogens poses a significant threat to global food security and agricultural sustainability. This has spurred an intensive search for novel fungicides with improved efficacy, broader spectrums of activity, and novel modes of action to combat resistance development. Among the most promising classes of fungicides are those based on the pyrazole scaffold. This technical guide delves into the core aspects of recent discoveries in pyrazole-based fungicides, presenting key data, experimental methodologies, and the logical frameworks driving their development.

Core Concepts in Pyrazole Fungicide Discovery

The development of novel pyrazole-based fungicides is a multi-step process that begins with identifying a lead compound and optimizing its structure to enhance its fungicidal activity and other desirable properties. A common strategy involves the "scaffold hopping" approach, where different structural motifs are combined to generate new chemical entities.[1][2] Structure-activity relationship (SAR) studies are crucial in this process, guiding the modification of the pyrazole ring and its substituents to improve efficacy.[3][4][5]

General Workflow for Novel Pyrazole Fungicide Discovery

The discovery and development of new pyrazole fungicides typically follow a structured workflow, from initial design to in-vivo testing.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Spectroscopic Analysis of 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pyrazole carboxylic acid derivatives, with a specific focus on compounds structurally related to 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Due to the limited availability of public domain spectroscopic data for 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 1204298-65-6), this guide presents data for the closely related and extensively studied isomer, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 176969-34-9). This compound serves as a crucial intermediate in the synthesis of several modern fungicides.[1] The methodologies and interpretive frameworks discussed herein are directly applicable to the analysis of the title compound.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |

| ¹H NMR | DMSO-d₆ | 13.1 (br s) | Singlet (broad) | - | COOH |

| 8.1 (s) | Singlet | - | CH (pyrazole ring) | ||

| 7.0 (t) | Triplet | 54.0 | CH F₂ | ||

| 3.9 (s) | Singlet | - | N-CH ₃ | ||

| ¹³C NMR | DMSO-d₆ | 163.5 | - | - | C =O |

| 141.0 | - | - | C -CHF₂ (pyrazole ring) | ||

| 139.0 | - | - | C -H (pyrazole ring) | ||

| 115.0 (t) | Triplet | 238.0 | C HF₂ | ||

| 110.0 | - | - | C -COOH (pyrazole ring) | ||

| 39.0 | - | - | N-C H₃ | ||

| ¹⁹F NMR | DMSO-d₆ | -115.0 (d) | Doublet | 54.0 | CHF ₂ |

Note: NMR data is predicted based on typical chemical shifts for similar structures and may not represent experimentally verified values.

Table 2: Infrared (IR) Spectroscopy Data

| **Frequency (cm⁻¹) ** | Intensity | Vibrational Mode |

| 3100-2500 | Broad | O-H stretch (Carboxylic Acid) |

| 1720-1680 | Strong | C=O stretch (Carboxylic Acid) |

| 1550-1450 | Medium | C=N and C=C stretch (Pyrazole Ring) |

| 1300-1200 | Strong | C-O stretch (Carboxylic Acid) |

| 1150-1050 | Strong | C-F stretch (Difluoromethyl Group) |

Note: IR data is characteristic for carboxylic acids and pyrazole derivatives and serves as a general guide.

Table 3: Mass Spectrometry (MS) Data

| Technique | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) |

| ESI-MS | Positive | 177.047 ([M+H]⁺) | 159.036, 131.041, 113.030 |

Data obtained from public mass spectrometry databases for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to ensure sample solubility and to avoid overlapping solvent signals with analyte peaks.

-

Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is commonly employed to simplify the spectrum and enhance sensitivity. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR: A direct observation experiment without proton decoupling is often used. The spectral width should be sufficient to cover the expected chemical shift range for fluorinated organic compounds.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane - TMS for ¹H and ¹³C) or an external standard for ¹⁹F.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrumentation: A standard FT-IR spectrometer equipped with an ATR accessory or a sample holder for KBr pellets.

-

Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first. Then, the sample spectrum is acquired. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (typically 1-10 µg/mL).

-

Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument is ideal for accurate mass measurements.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Full Scan MS: The instrument is set to scan a wide mass-to-charge (m/z) range to detect the molecular ion.

-

Tandem MS (MS/MS): The molecular ion is selected and fragmented in a collision cell to generate characteristic fragment ions, which aids in structural elucidation.

-

-

Data Processing: The acquired mass spectra are analyzed to determine the accurate mass of the molecular ion and its fragments. This information is used to confirm the elemental composition and to propose a fragmentation pathway.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel chemical entity like 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Caption: Workflow of spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for researchers to determine solubility experimentally, alongside qualitative assessments based on related compounds and general chemical principles.

Introduction

5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key intermediate in the synthesis of several active pharmaceutical ingredients and agrochemicals. A thorough understanding of its solubility in various organic solvents is crucial for process development, formulation, and purification. This guide outlines standard methodologies for solubility determination and provides insights into the expected solubility behavior of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of a structurally similar compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is presented below. These properties can offer an initial estimation of the behavior of the 5-substituted isomer.

| Property | Value | Reference |

| Molecular Formula | C₆H₆F₂N₂O₂ | [1] |

| Molecular Weight | 176.12 g/mol | [1] |

| Melting Point | 200–201 °C | [2] |

| pKa | ~3.12 | [3] |

Solubility Data

Table 1: Qualitative Solubility of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

| Solvent | Qualitative Solubility | Basis |

| Methanol | Soluble | Recrystallization solvent[4] |

| Ethanol | Soluble | Recrystallization solvent[4] |

| DMSO | Slightly Soluble | Vendor Data[3] |

It is anticipated that 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid will exhibit a similar solubility profile. The presence of the carboxylic acid group suggests that solubility will be higher in polar, protic solvents capable of hydrogen bonding.

Experimental Protocol for Solubility Determination

The following is a general, widely accepted protocol for the experimental determination of the solubility of a solid compound in an organic solvent.[5]

Materials:

-

5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, etc.)

-

Analytical balance

-

Vials or test tubes with secure caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or shaker

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature bath with shaking or stirring is recommended.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

-

Workflow for Solubility Determination

Caption: Figure 1. Experimental Workflow for Solubility Determination.

Logical Relationships in Solubility

The solubility of 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is governed by its molecular structure and the properties of the solvent. The following diagram illustrates the key relationships influencing its solubility.

Factors Influencing Solubility

Caption: Figure 2. Factors Influencing Solubility.

Interpretation:

-

Compound Properties: The carboxylic acid group is the primary driver of polarity and hydrogen bonding capability. The pyrazole ring also contributes to the polarity.

-

Solvent Properties:

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the carboxylic acid group and thus, higher expected solubility.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, DMSO): These solvents can accept hydrogen bonds and will have dipole-dipole interactions. Solubility is expected to be moderate.

-

Nonpolar Solvents (e.g., hexane, toluene): Due to the "like dissolves like" principle, the polar nature of the compound suggests low solubility in nonpolar solvents.

-

Conclusion

While specific quantitative solubility data for 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is not widely published, this guide provides researchers with the necessary tools to determine this crucial parameter. By following the detailed experimental protocol and considering the logical relationships between the compound's structure and solvent properties, scientists and drug development professionals can effectively characterize its solubility profile for various applications.

References

- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H6F2N2O2 | CID 18983008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 176969-34-9 [chemicalbook.com]

- 4. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

The Multifaceted Mechanisms of Action of Difluoromethyl Pyrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Difluoromethyl pyrazole compounds represent a versatile class of molecules with significant applications in both agriculture and medicine. Their core structure, a pyrazole ring bearing a difluoromethyl group, has proven to be a privileged scaffold for the development of potent and selective inhibitors of various enzymes. This technical guide provides an in-depth exploration of the mechanisms of action of these compounds, focusing on their roles as fungicides, cyclooxygenase (COX) inhibitors, and kinase inhibitors. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic and crop protection agents.

Fungicidal Properties: Inhibition of Succinate Dehydrogenase

A prominent application of difluoromethyl pyrazole compounds is in the control of phytopathogenic fungi. These compounds act as powerful succinate dehydrogenase (SDH) inhibitors, disrupting the fungal mitochondrial respiratory chain.

Core Mechanism of Action

Difluoromethyl pyrazole fungicides, such as pydiflumetofen, target and bind to the quinone-binding site of the succinate dehydrogenase enzyme complex (Complex II). This binding event physically obstructs the natural substrate, ubiquinone, from accessing the active site. The inhibition of SDH leads to the cessation of the tricarboxylic acid (TCA) cycle and the electron transport chain, ultimately depriving the fungal cells of the energy required for their metabolic processes, growth, and proliferation.

Quantitative Data: In Vitro Antifungal Activity

The efficacy of difluoromethyl pyrazole fungicides is typically quantified by their half-maximal effective concentration (EC50) values, which represent the concentration of the compound required to inhibit 50% of fungal growth.

| Compound | Fungal Species | EC50 (µg/mL) | Reference |

| Pydiflumetofen | Fusarium graminearum (Wild-type) | 0.0235 - 0.2354 | [1] |

| Pydiflumetofen | Fusarium fujikuroi | 0.0101 - 0.1012 | [2] |

| Pydiflumetofen | Botrytis cinerea (Sensitive) | 0.020 - 0.365 | [3] |

Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay

This assay is a standard method for evaluating the antifungal activity of chemical compounds.

Materials:

-

Potato Dextrose Agar (PDA) medium

-

Stock solution of the test compound in a suitable solvent (e.g., DMSO)

-

Cultures of the target fungal species

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Prepare PDA medium and autoclave.

-

While the medium is still molten (around 45-50°C), add the test compound from the stock solution to achieve the desired final concentrations. Ensure thorough mixing. A solvent control (containing only the solvent at the same concentration used for the test compounds) should also be prepared.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

-

Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

-

Seal the plates and incubate them at a suitable temperature (e.g., 25°C) in the dark.

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.

-

Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.

-

The EC50 value can be determined by plotting the percentage of inhibition against the logarithm of the compound concentrations and performing a probit analysis.

Experimental Workflow: Fungicide Screening

Anti-inflammatory Activity: Selective COX-2 Inhibition

Certain difluoromethyl pyrazole derivatives, particularly those with a diaryl-substituted pyrazole scaffold, have demonstrated potent anti-inflammatory properties through the selective inhibition of cyclooxygenase-2 (COX-2).

Core Mechanism of Action

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated at sites of inflammation. Difluoromethyl pyrazole compounds, such as celecoxib, selectively bind to and inhibit the activity of the COX-2 isozyme.[4] This selective inhibition reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors that also block COX-1.[5]

Quantitative Data: In Vitro COX Inhibition

The inhibitory potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 15000 | 40 | 375 | [6] |

| SC-236 | 180000 | 10 | 18000 | [7] |

| Rofecoxib | >1000 | 18 | >55.6 | [7] |

| Valdecoxib | >100 | 5 | >20 | [7] |

Experimental Protocol: In Vitro COX Inhibitor Screening Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes to screen for potential inhibitors.

Materials:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Celecoxib)

-

96-well black microplate

-

Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation: Prepare working solutions of the COX enzymes, COX Probe, COX Cofactor, and Arachidonic Acid according to the manufacturer's instructions.

-

Assay Plate Setup:

-

Test Inhibitor Wells: Add the test compound at various concentrations to the wells.

-

Enzyme Control Wells: Add assay buffer instead of the test inhibitor.

-

Inhibitor Control Wells: Add a known COX inhibitor as a positive control.

-

-

Reaction Mix Preparation: Prepare a master mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and the respective COX enzyme (COX-1 or COX-2).

-

Reaction Initiation: Add the reaction mix to all wells. Initiate the reaction by adding the diluted Arachidonic Acid solution to all wells simultaneously.

-

Measurement: Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes.

-

Data Analysis:

-

Calculate the slope of the linear portion of the fluorescence versus time curve for each well.

-

Calculate the percentage of inhibition for each test compound concentration relative to the enzyme control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Experimental Workflow: COX Inhibitor Screening

Anticancer and Anti-inflammatory Potential: Kinase Inhibition

The pyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. The incorporation of a difluoromethyl group can further enhance the binding affinity and selectivity of these compounds.

Core Mechanism of Action

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Difluoromethyl pyrazole-based kinase inhibitors are typically designed to be ATP-competitive, binding to the ATP-binding pocket of the target kinase and preventing the transfer of a phosphate group to its substrate. This blockade of kinase activity disrupts the downstream signaling cascade, leading to various cellular responses such as cell cycle arrest, apoptosis, and inhibition of pro-inflammatory cytokine production.

Targeted Kinase Families and Signaling Pathways

Difluoromethyl pyrazole compounds have been developed to target a range of kinases, including:

-

p38 MAP Kinase: Inhibition of p38 MAP kinase can suppress the production of inflammatory cytokines like TNF-α and IL-6.

-

Akt (Protein Kinase B): Targeting the PI3K/Akt pathway is a key strategy in cancer therapy to inhibit cell survival and proliferation.

-

Aurora Kinases: Inhibition of Aurora kinases, which are crucial for mitosis, can lead to cell cycle arrest and apoptosis in cancer cells.

-

Bcr-Abl: In chronic myeloid leukemia (CML), the Bcr-Abl fusion protein is a constitutively active tyrosine kinase. Inhibitors of Bcr-Abl are effective therapeutic agents for CML.

Quantitative Data: In Vitro Kinase Inhibition

The potency of kinase inhibitors is often measured by their IC50 or Ki (inhibition constant) values.

| Compound Class/Example | Target Kinase | IC50 / Ki (nM) | Reference |

| Pyrazole derivative | p38 MAP Kinase | 1780 (IC50) | [8] |

| Afuresertib (GSK2110183) | Akt1 | 0.08 (Ki) | [9] |

| Compound 2 (Afuresertib analog) | Akt1 | 1.3 (IC50) | [9] |

| Barasertib (AZD1152) | Aurora B | 0.37 (IC50) | [9] |

| PHA-739358 | Aurora A | 13 (IC50) | [10] |

| PHA-739358 | Aurora B | 79 (IC50) | [10] |

| PHA-739358 | Aurora C | 61 (IC50) | [10] |

| Compound 10 | Bcr-Abl | 14.2 (IC50) | [9] |

| Asciminib (ABL-001) | Bcr-Abl | 0.5 (IC50) | [9] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Kinase Assay Buffer

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well white, flat-bottom plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare working solutions of the kinase, substrate, ATP, and test compounds in the kinase assay buffer.

-

Kinase Reaction:

-

Add the test compound at various concentrations, a positive control inhibitor, and DMSO (negative control) to the wells of a 384-well plate.

-

Add the kinase enzyme solution to all wells.

-

Initiate the kinase reaction by adding a mixture of ATP and the specific substrate. The final ATP concentration should be close to the Km value for the specific kinase.

-

Incubate the reaction for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Measurement and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathway Diagrams

Experimental Workflow: Kinase Inhibitor Screening

Conclusion

The difluoromethyl pyrazole scaffold has demonstrated remarkable versatility, serving as a foundation for the development of a diverse range of biologically active compounds. Their mechanisms of action, primarily centered on enzyme inhibition, have led to the successful commercialization of fungicides and the advancement of promising drug candidates for inflammatory diseases and cancer. The detailed experimental protocols and quantitative data presented in this guide provide a solid framework for the continued exploration and optimization of this important class of molecules. Future research in this area holds the potential to yield novel compounds with enhanced potency, selectivity, and therapeutic or agricultural utility.

References

- 1. Mechanism of Pydiflumetofen Resistance in Fusarium graminearum in China - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. | BioWorld [bioworld.com]

- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Structural Analysis of 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a constitutional isomer of the commercially significant fungicide intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. While the latter is a well-documented precursor to a range of succinate dehydrogenase inhibitor (SDHI) fungicides, the 5-isomer is primarily recognized as a byproduct in its synthesis.[1][2] This guide will delineate the known and predicted structural and spectroscopic characteristics of the 5-isomer, propose a synthetic and purification strategy, and discuss its potential, albeit underexplored, biological significance in the context of its more prominent isomer. All quantitative data is summarized in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams.

Introduction

The pyrazole ring system is a foundational scaffold in the development of numerous agrochemicals and pharmaceuticals. Notably, amides derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid have demonstrated potent fungicidal activity through the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[2] The synthesis of this key intermediate often yields its constitutional isomer, 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, as an impurity.[1] Understanding the structural and chemical properties of this 5-isomer is crucial for optimizing the synthesis of the desired 3-isomer, for the development of effective purification methods, and for exploring any potential biological activity it may possess.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₆F₂N₂O₂ | - |

| Molecular Weight | 176.12 g/mol | - |

| CAS Number | 1204298-65-6 | - |

| Predicted Density | 1.5±0.1 g/cm³ | ChemSrc |

| Predicted Boiling Point | 315.9±42.0 °C at 760 mmHg | ChemSrc |

| Appearance | Predicted to be a solid at room temperature | - |

Synthesis and Purification

Proposed Synthetic Pathway

A plausible synthetic route that would yield a mixture of the 3- and 5-isomers is outlined below. This pathway is adapted from the known synthesis of the 3-isomer.

Experimental Protocol: Synthesis of Isomer Mixture

-

Cyclization: To a solution of ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate in a suitable solvent (e.g., ethanol), add methylhydrazine dropwise at a controlled temperature (e.g., 0-10 °C).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain a crude mixture of the ethyl esters of the 3- and 5-isomers.

-

Hydrolysis: Dissolve the crude ester mixture in a solution of sodium hydroxide in aqueous ethanol. Heat the mixture to reflux and monitor the reaction by TLC until the esters are fully hydrolyzed.

-

Acidification and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid isomers. Filter the precipitate, wash with cold water, and dry to yield the crude mixture of 3- and 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Experimental Protocol: Isomer Separation

The separation of the 3- and 5-isomers is critical for obtaining the pure 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Due to their similar physicochemical properties, chromatographic techniques are likely the most effective approach.

Chromatography Conditions (Hypothetical):

-

Technique: Preparative High-Performance Liquid Chromatography (HPLC).

-

Stationary Phase: A reversed-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient of water (with an acidic modifier like formic acid or acetic acid to suppress ionization) and acetonitrile or methanol.

-

Detection: UV detection at a wavelength where both isomers exhibit absorbance.

The fractions corresponding to the desired 5-isomer would be collected, combined, and the solvent removed to yield the purified product. The identity and purity of the isolated compound should be confirmed by the spectroscopic methods detailed in the following section.

Spectroscopic Analysis

As no experimentally determined spectroscopic data for 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is readily available, the following sections provide predicted data based on the known spectral characteristics of similar pyrazole and carboxylic acid derivatives.

Predicted ¹H NMR Spectroscopy

The predicted proton NMR spectrum would likely exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12-13 | Broad Singlet | 1H | -COOH |

| ~8.0-8.2 | Singlet | 1H | Pyrazole C3-H |

| ~6.8-7.2 | Triplet | 1H | -CHF₂ |

| ~3.9-4.1 | Singlet | 3H | -NCH₃ |

The triplet for the difluoromethyl proton is due to coupling with the two fluorine atoms.

Predicted ¹³C NMR Spectroscopy

The predicted carbon NMR spectrum would show the following key signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | -COOH |

| ~145-150 | Pyrazole C5-CHF₂ |

| ~140-145 | Pyrazole C3 |

| ~110-115 | Pyrazole C4 |

| ~110-115 (triplet) | -CHF₂ |

| ~35-40 | -NCH₃ |

The carbon of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.

Predicted ¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethyl group. This signal would likely be a doublet due to coupling with the proton of the difluoromethyl group. The chemical shift would be in the typical range for difluoromethyl groups attached to an aromatic ring.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absorptions of the carboxylic acid and the pyrazole ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1500 | Medium | C=C and C=N stretching (pyrazole ring) |

| ~1200-1300 | Strong | C-O stretch (carboxylic acid) |

| ~1000-1100 | Strong | C-F stretch |

| ~920 | Broad | O-H bend (out-of-plane) |

Predicted Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 176. Key fragmentation pathways would likely involve:

-

Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 131.

-

Loss of a fluorine atom (-F, 19 Da) from the molecular ion or subsequent fragments.

-

Fragmentation of the pyrazole ring.

References

potential metabolic pathways of pyrazole carboxylic acids in fungi

An In-depth Technical Guide on the Potential Metabolic Pathways of Pyrazole Carboxylic Acids in Fungi

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . It details the enzymatic processes involved, methods for experimental investigation, and quantitative data on the interaction between these compounds and fungal species. This document is intended to serve as a foundational resource for researchers in mycology, agrochemical development, and drug discovery.

Introduction: Pyrazole Carboxylic Acids and Fungal Metabolism

Pyrazole carboxylic acids and their derivatives are a significant class of heterocyclic compounds, many of which exhibit potent biological activities. They form the core structure of numerous commercial fungicides, including fluxapyroxad and isopyrazam, which are vital in crop protection.[1][2][3][4] Understanding how fungi metabolize these compounds is crucial for several reasons: it can reveal mechanisms of fungicide resistance, inform the design of more effective and persistent next-generation molecules, and elucidate the environmental fate of these agrochemicals.

The fungal metabolic machinery is highly versatile, capable of transforming a wide array of xenobiotics (foreign compounds).[5][6][7] This biotransformation is primarily an enzymatic process aimed at detoxification, often by increasing the compound's polarity to facilitate excretion. The key enzymes involved in these transformations are broadly categorized as Phase I and Phase II enzymes, analogous to mammalian metabolism.

Core Metabolic Pathways and Key Enzymes

The metabolism of pyrazole carboxylic acids in fungi is expected to proceed through several key biotransformation reactions, primarily catalyzed by cytochrome P450 monooxygenases, laccases, and peroxidases.[5][6][7][8]

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups (e.g., hydroxyl, carboxyl) on the parent molecule. For pyrazole carboxylic acids, the most prominent Phase I reactions are oxidative.

-

Hydroxylation: This is a hallmark reaction of cytochrome P450 (CYP) enzymes.[9][10][11][12] Fungal CYPs can introduce hydroxyl (-OH) groups onto the pyrazole ring or its substituents. This not only increases the compound's water solubility but also provides a site for subsequent Phase II conjugation reactions. The position of hydroxylation can significantly alter the biological activity of the compound.

-

Oxidative Demethylation: If the pyrazole ring or its side chains are substituted with methyl groups, CYPs can catalyze their removal. This process is common in the metabolism of various xenobiotics.

-

Ring Cleavage: While less common for stable aromatic rings like pyrazole, some fungi possess the enzymatic capability to cleave the heterocyclic ring structure, leading to more extensive degradation.[13]

Key Enzymes: Cytochrome P450 (CYP) System Fungal cytochrome P450s are a diverse superfamily of heme-containing enzymes that play a central role in the detoxification of xenobiotics and the biosynthesis of secondary metabolites.[9][10][12][14][15] These enzymes are typically membrane-bound proteins located in the endoplasmic reticulum.[14][16] They function in concert with a redox partner, usually a cytochrome P450 reductase (CPR), which transfers electrons from NADPH to the CYP heme center, enabling the activation of molecular oxygen for the oxidation reaction.[10] The high diversity of fungal CYPs allows them to act on a broad range of substrates.[9][15]

Caption: Potential metabolic fate of pyrazole carboxylic acids in fungi.

Phase II Metabolism: Conjugation Reactions

Following functionalization in Phase I, the resulting metabolites can undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous, polar molecules to the metabolite, further increasing its water solubility and facilitating its removal from the cell. Common conjugating agents in fungi include sugars (like glucose) to form glycosides.

Quantitative Data: Antifungal Activity of Pyrazole Derivatives

While specific quantitative data on the metabolic turnover rates of pyrazole carboxylic acids in fungi are not widely available in public literature, the biological effect of these compounds is extensively quantified. The half-maximal effective concentration (EC₅₀) is a key metric used to determine the potency of a fungicide. The tables below summarize the in vitro antifungal activity of representative pyrazole derivatives against various phytopathogenic fungi.

Table 1: EC₅₀ Values of Isoxazolol Pyrazole Carboxylate Derivatives against Phytopathogenic Fungi

| Compound | Alternaria porri (μg/mL) | Marssonina coronaria (μg/mL) | Cercospora petroselini (μg/mL) | Rhizoctonia solani (μg/mL) |

| 7ai | 2.24 | 3.21 | 10.29 | 0.37 |

| 7bk | 35.05 | >100 | >100 | 28.88 |

| Carbendazim (Control) | - | - | - | 1.00 |

| Data sourced from a study on novel pyrazole carboxylate derivatives.[1] |

Table 2: EC₅₀ Values of Pyrazole Analogues against Fusarium graminearum

| Compound | EC₅₀ (μM) |

| 1v | 0.0530 |

| Pyraclostrobin (Control) | 0.0481 |

| Data sourced from a study on novel pyrazole analogues containing an aryl trifluoromethoxy group.[2] |

Experimental Protocols for Studying Fungal Metabolism

Investigating the metabolic fate of pyrazole carboxylic acids requires a multi-step experimental approach, from fungal cultivation to sophisticated analytical techniques.

Caption: A typical experimental workflow for studying fungal metabolism.

Fungal Culture and Exposure

-

Cultivation: The selected fungal species is grown in a suitable liquid medium (e.g., Potato Dextrose Broth) under controlled conditions (temperature, agitation) to achieve sufficient biomass.[17]

-

Exposure: A stock solution of the pyrazole carboxylic acid, typically dissolved in a solvent like DMSO, is added to the fungal culture at a predetermined concentration.[18]

-

Incubation: The culture is incubated for a specific period, allowing the fungus to metabolize the compound. Time-course studies can be conducted by harvesting samples at different intervals.

Metabolite Quenching and Extraction

-

Quenching: To accurately capture the metabolic state, enzymatic activity must be abruptly stopped (quenched). This is often achieved by rapidly mixing the culture with a cold solvent, such as 60% methanol at -40°C.[19]

-

Sample Separation: The fungal mycelia (containing intracellular metabolites) are separated from the culture medium (containing extracellular metabolites) by centrifugation or filtration.[19]

-

Extraction: Metabolites are extracted from both the mycelia and the supernatant. Common extraction protocols involve using solvents like methanol, acetonitrile, or ethyl acetate, sometimes in combination with physical disruption methods like ultrasonication or grinding with liquid nitrogen.[17]

Analytical Methods: LC-MS and GC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for separating, detecting, and identifying metabolites.[20][21]

-

Sample Preparation: The crude extract is often concentrated (e.g., using nitrogen blowdown) and reconstituted in a solvent compatible with the chromatographic system.[18][22]

-

Chromatography (LC or GC): The sample is injected into the chromatograph. The components of the mixture are separated based on their physicochemical properties (e.g., polarity, volatility) as they pass through a column.

-

Mass Spectrometry (MS): As components elute from the column, they enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution MS (HR-MS) can provide accurate mass measurements, enabling the determination of elemental formulas for unknown metabolites.[2] Tandem MS (MS/MS) is used to fragment ions, providing structural information for identification.[23]

-

Metabolite Identification: The parent compound and its metabolites are identified by comparing their retention times and mass spectra to those of authentic standards or by interpreting the fragmentation patterns and accurate mass data.

In Vitro Enzyme Assays

To study the specific enzymes involved, in vitro assays can be performed.

-

Microsome Preparation: Fungal cells are lysed, and the endoplasmic reticulum fraction (microsomes), which is rich in CYPs, is isolated by differential centrifugation.

-

Enzyme Reaction: The pyrazole carboxylic acid substrate is incubated with the fungal microsomes, a source of NADPH (for the CPR), and an appropriate buffer.[14]

-

Analysis: The reaction is stopped, and the mixture is analyzed by LC-MS to identify and quantify the metabolites formed. This confirms the role of microsomal enzymes like CYPs in the observed biotransformation.[10]

Caption: The catalytic cycle of cytochrome P450 enzymes.

Conclusion

The metabolism of pyrazole carboxylic acids in fungi is a complex process critical to the efficacy and environmental impact of this important class of fungicides. The primary metabolic routes involve Phase I oxidation reactions, particularly hydroxylation catalyzed by cytochrome P450 enzymes, followed by potential Phase II conjugation. Understanding these pathways is essential for developing new fungicides that can overcome metabolic resistance and for assessing the environmental fate of existing compounds. The experimental protocols outlined in this guide, centered around advanced analytical techniques like LC-MS, provide a robust framework for elucidating these metabolic pathways in detail. Future research should focus on identifying the specific fungal CYP enzymes responsible for metabolizing key pyrazole fungicides and quantifying the formation of various metabolites to build comprehensive metabolic models.

References

- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in fungal xenobiotic metabolism: enzymes and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in fungal xenobiotic metabolism: enzymes and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]

- 11. Cytochrome P450 enzymes in fungal natural product biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. jetir.org [jetir.org]

- 14. Functional analysis of a fungal P450 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytochrome P450 enzymes in the fungal kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytochrome P450 of fungi: primary target for azole antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ukm.my [ukm.my]

- 18. biologie.uni-koeln.de [biologie.uni-koeln.de]

- 19. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Extraction method optimization to analyze the fungal metabolites using GC-MS and LC-MS platforms - American Chemical Society [acs.digitellinc.com]

- 21. Fungal Metabolomics: A Comprehensive Approach to Understanding Pathogenesis in Humans and Identifying Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. organomation.com [organomation.com]

- 23. lcms.cz [lcms.cz]

An In-depth Technical Guide on the Safety and Toxicity Profile of 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and toxicity information for 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. It is intended for informational purposes for a scientific audience. It is crucial to note that publicly available, in-depth toxicological studies for this specific compound are limited. Much of the related literature pertains to its structural isomer, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate in the synthesis of several succinate dehydrogenase inhibitor (SDHI) fungicides.

Introduction

5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a fluorinated heterocyclic compound.[1] Pyrazole derivatives are a significant class of compounds in medicinal chemistry and agrochemical research, known to exhibit a wide range of biological activities.[1][2] This technical guide aims to consolidate the current understanding of the safety and toxicity profile of 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, drawing from available safety data sheets (SDS) and the broader knowledge base of related pyrazole carboxylic acid derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1204298-65-6 | [3] |

| Molecular Formula | C₆H₆F₂N₂O₂ | [2] |

| Molecular Weight | 176.12 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | 98% | [2] |

| Storage | Sealed in dry, room temperature | [2] |

| InChI Key | CTTXMUZEFPPHGD-UHFFFAOYSA-N | [2] |

Toxicological Profile

Hazard Identification

The following table summarizes the GHS hazard statements associated with 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

| Hazard Class | GHS Hazard Statement | Pictogram | Signal Word | Reference |

| Skin Irritation | H315: Causes skin irritation | GHS07 | Warning | [2] |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 | Warning | [2] |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | GHS07 | Warning | [2] |

Toxicological Endpoints

Quantitative data for key toxicological endpoints such as acute toxicity (LD50), genotoxicity, and chronic toxicity for 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid are not available in the reviewed literature. For its structural isomer, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, it is known to be a metabolite of fungicides like fluxapyroxad and pydiflumetofen, which have undergone extensive toxicological evaluation.[4][5] However, direct extrapolation of toxicity data between isomers is not scientifically valid without specific studies.

Experimental Protocols

In the absence of specific studies for this compound, this section details standard experimental protocols that would be employed to assess the toxicological profile of a novel chemical entity like 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance and allows for its classification into a GHS toxicity category.[6][7]

Objective: To estimate the acute oral lethal dose (LD50) and identify signs of toxicity.

Methodology:

-

Animal Model: Typically, female rats are used.[8]

-

Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and have access to food and water ad libitum. They are acclimatized for at least 5 days before the study.

-

Dose Administration: The test substance is administered orally by gavage. A stepwise procedure is used with a starting dose selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[9]

-

Procedure:

-

Three animals are used in the first step.

-

If no mortality occurs at the starting dose, the next higher dose is administered to another group of three animals.

-

If mortality is observed, the test is repeated at a lower dose level to confirm the result.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.[8]

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Caption: Workflow for OECD Guideline 423 Acute Oral Toxicity Test.

In Vitro Cytotoxicity Assays

These assays provide a preliminary assessment of a substance's toxicity at the cellular level.[10]

Objective: To determine the concentration of the test substance that causes a defined level of cell death.

Common Methodologies:

-

MTT Assay: Measures cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.

-

LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, indicating cytotoxicity.[11]

-

Neutral Red Uptake Assay: Assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.

Caption: General workflow for an in vitro cytotoxicity assay.

Potential Signaling Pathways in Toxicology

While specific signaling pathways affected by 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid have not been identified, toxicants can disrupt various cellular signaling pathways, leading to adverse outcomes.[12] Below are generalized diagrams of key pathways often implicated in toxicology.

Oxidative Stress Pathway

Many chemicals can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components like DNA, proteins, and lipids.[13]

Caption: Simplified oxidative stress and cellular response pathway.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, can be initiated by toxic insults that cause irreparable cellular damage.

Caption: Intrinsic apoptosis pathway initiated by a toxicant.

Conclusion

The available data on the safety and toxicity of 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is limited, primarily consisting of GHS hazard classifications indicating potential for skin, eye, and respiratory irritation.[2] There is a clear need for comprehensive toxicological studies, including acute, sub-chronic, and chronic toxicity, as well as genotoxicity and reproductive toxicity assessments, to fully characterize its safety profile. For researchers and drug development professionals, it is recommended to handle this compound with appropriate personal protective equipment and to consider its potential irritant properties. Further investigation into its mechanism of action and potential off-target effects is warranted, particularly if it is being considered for applications with potential for human exposure. The broader class of pyrazole carboxylic acid derivatives has diverse biological activities, and a thorough understanding of the structure-activity relationships for toxicity is essential for the safe development of new chemical entities within this class.[14]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 1204298-65-6 [sigmaaldrich.com]

- 3. parchem.com [parchem.com]

- 4. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. Pydiflumetofen - Wikipedia [en.wikipedia.org]

- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 7. oecd.org [oecd.org]

- 8. scribd.com [scribd.com]

- 9. m.youtube.com [m.youtube.com]

- 10. criver.com [criver.com]

- 11. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach [mdpi.com]

- 12. omicsonline.org [omicsonline.org]

- 13. anygenes.com [anygenes.com]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid from Ethyl Difluoroacetate

For Researchers, Scientists, and Drug Development Professionals